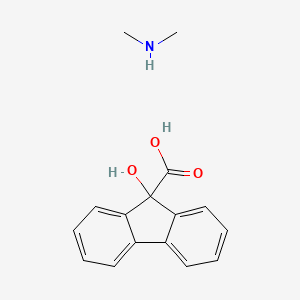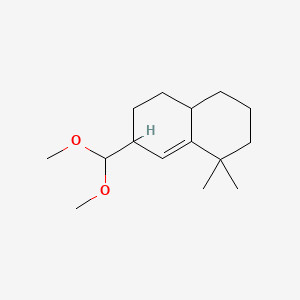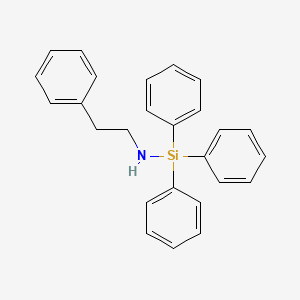
Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one N-(2-phenylethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-(2-phenylethyl)amine under specific conditions. One common method includes the use of a catalyst such as platinum or palladium to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanol derivatives.
Reduction: Reduction reactions can modify the phenylethyl group or the phenyl rings.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is explored for its potential interactions with biological molecules, which could lead to the development of new drugs or diagnostic tools.
Medicine: In medicinal chemistry, Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: In industry, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Triphenylsilane: Similar in structure but lacks the N-(2-phenylethyl) group.
Phenethylamine: Contains the phenylethyl group but lacks the silicon atom and phenyl groups.
Trimethylsilylamine: Contains a silicon atom bonded to three methyl groups and an amine group.
Uniqueness: Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to the combination of the phenylethyl group and the triphenylsilane structure. This combination imparts unique chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
80930-69-4 |
|---|---|
Molekularformel |
C26H25NSi |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
2-phenyl-N-triphenylsilylethanamine |
InChI |
InChI=1S/C26H25NSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2 |
InChI-Schlüssel |
QMAKNIPNYWSYCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


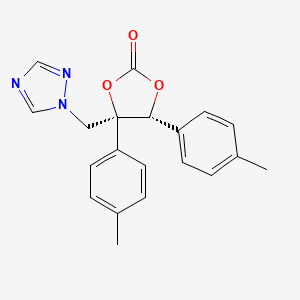


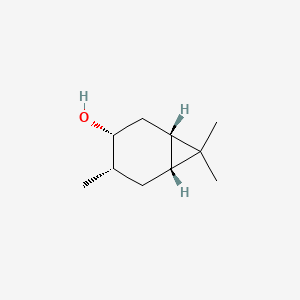
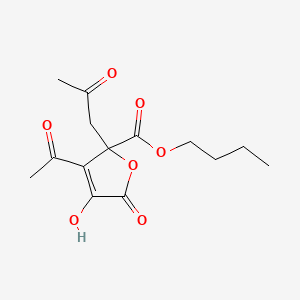

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
